molecular formula C6H4ClN3 B1141531 3-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-31-3

3-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1141531
CAS No.: 1357945-31-3
M. Wt: 153.569
InChI Key: VTZFXQIDOWNVDA-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 3-position of the pyrazole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and yield .

Another approach involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride. This method, however, may result in lower yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

    Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate Friedel–Crafts-type reactions.

    Solvents: Common solvents include 1,4-dioxane, acetic acid, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolopyridines, while cyclization reactions can produce more complex fused ring systems.

Scientific Research Applications

3-Chloro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 3-position, which can affect its reactivity and biological activity.

    5-Chloro-1H-pyrazolo[4,3-b]pyridine:

Uniqueness

3-Chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

3-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZFXQIDOWNVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736776
Record name 3-Chloro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-31-3
Record name 3-Chloro-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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